(ETHANEDIYLIDENETETRATHIO)TETRAACETIC ACID

Descripción general

Descripción

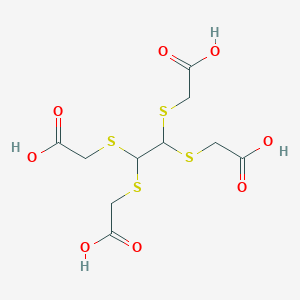

Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- is a complex organic compound with the molecular formula C10H14O8S4 This compound is characterized by the presence of four acetic acid groups attached to a central ethanediylidenetetrakis(thio) core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- typically involves the reaction of ethanediylidenetetrakis(thio) with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is employed to separate the desired product from any impurities.

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thio groups to thiols.

Substitution: The acetic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the acetic acid groups under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Amides and esters.

Aplicaciones Científicas De Investigación

Introduction to (Ethanediylidenetetrathio)tetracetic Acid

(Ethanediylidenetetrathio)tetracetic acid is a chelating agent that binds metal ions, making it useful in various industrial and medical applications. Its structure allows it to form stable complexes with metal ions such as calcium, magnesium, and lead, which can be critical in both environmental and health-related contexts.

Chelation Therapy

One of the most prominent applications of (Ethanediylidenetetrathio)tetracetic acid is in chelation therapy for heavy metal poisoning. It is particularly effective against lead poisoning, where it forms stable complexes with lead ions, facilitating their excretion from the body. Studies have shown significant reductions in blood lead levels following treatment with EDTA .

Biochemical Research

In biochemical research, (Ethanediylidenetetrathio)tetracetic acid is used to inhibit metal-dependent enzymes. This property is exploited in various assays to study enzyme kinetics and mechanisms. For instance, EDTA can be employed to deactivate metalloproteinases, which are crucial in cancer research .

Environmental Applications

EDTA has been utilized in environmental science for the remediation of contaminated soils and water bodies. Its ability to solubilize heavy metals allows for easier extraction and removal from polluted sites. Research indicates that EDTA can enhance the bioavailability of metals for microbial degradation processes .

Water Treatment

In water treatment facilities, (Ethanediylidenetetrathio)tetracetic acid is used to sequester metal ions that contribute to hardness in water supplies. This application helps in preventing scale formation in pipes and boilers, thereby improving efficiency and longevity of equipment .

Textile Industry

The textile industry employs EDTA as a dye fixative and stabilizer. It prevents the precipitation of metal ions that can alter dye colors during processing, ensuring consistent results in fabric coloration .

Agriculture

In agriculture, (Ethanediylidenetetrathio)tetracetic acid serves as a soil amendment to enhance nutrient availability. It chelates essential micronutrients like iron and manganese, making them more accessible to plants .

Diagnostic Imaging

(Ethanediylidenetetrathio)tetracetic acid is used in diagnostic imaging as a contrast agent in nuclear medicine. Its ability to bind certain isotopes allows for enhanced imaging of organs such as the kidneys .

Dentistry

In dentistry, EDTA is utilized during root canal treatments to remove debris and smear layers from tooth canals, facilitating better sealing and reducing the risk of infection.

Table 1: Summary of Applications of (Ethanediylidenetetrathio)tetracetic Acid

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medical | Chelation therapy for heavy metal poisoning | Reduces blood lead levels |

| Biochemical Research | Inhibitor of metal-dependent enzymes | Facilitates enzyme kinetics studies |

| Environmental Science | Soil and water remediation | Enhances bioavailability of heavy metals |

| Industrial | Water treatment | Prevents scale formation |

| Textile | Dye stabilization | Ensures consistent dye colors |

| Agriculture | Soil amendment | Improves nutrient availability |

Case Study: Lead Poisoning Treatment with EDTA

A clinical study involving patients with elevated blood lead levels demonstrated that administration of (Ethanediylidenetetrathio)tetracetic acid resulted in a significant decrease in lead concentration over a period of weeks. Patients receiving regular infusions showed an average reduction of 50% in blood lead levels within one month.

Mecanismo De Acción

The mechanism of action of acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- involves its interaction with various molecular targets. The thio groups can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(oxo)]tetrakis-: Similar structure but with oxo groups instead of thio groups.

Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(amino)]tetrakis-: Contains amino groups instead of thio groups.

Uniqueness

The presence of thio groups in acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- imparts unique chemical reactivity and biological activity compared to its analogs with oxo or amino groups. This makes it a valuable compound for specific applications in research and industry.

Actividad Biológica

(Ethanediylidenetetrahio)tetraacetic acid, commonly referred to as EDTA, is a chelating agent with significant biological activity. This compound has been extensively studied for its interactions with metal ions and its therapeutic applications in various medical fields. This article delves into the biological activity of EDTA, highlighting its mechanisms, clinical applications, and research findings.

EDTA functions primarily as a chelating agent, binding to metal ions such as calcium, lead, iron, and copper. This binding forms stable complexes that enhance the solubility of these metals in physiological conditions, facilitating their excretion from the body. The primary mechanisms through which EDTA exerts its biological effects include:

- Metal Ion Chelation : By binding to metal ions, EDTA prevents their participation in harmful biochemical reactions.

- Antioxidant Activity : EDTA reduces oxidative stress by diminishing the reactivity of free metal ions that catalyze the formation of reactive oxygen species (ROS) .

- Biofilm Disruption : EDTA has been shown to enhance the efficacy of antifungal treatments by disrupting biofilms formed by pathogens such as Candida species .

2. Clinical Applications

EDTA's biological activity has led to various clinical applications, particularly in chelation therapy for heavy metal poisoning and cardiovascular diseases.

2.1 Chelation Therapy

EDTA is widely used in treating lead poisoning and other heavy metal toxicities. It effectively binds to toxic metals, facilitating their elimination through urine. The compound is also investigated for its potential benefits in treating atherosclerotic cardiovascular disease by reducing calcification in arterial plaques .

2.2 Ocular Applications

Recent studies have explored the use of EDTA in ophthalmology. Its ability to reduce oxidative stress has prompted research into its potential as a neuroprotective agent for retinal diseases. In animal models, intravitreal injections of EDTA demonstrated safety and efficacy in reducing retinal damage associated with ischemic injuries .

3. Research Findings

Numerous studies have assessed the biological activity of EDTA across various contexts:

Case Study 1: Lead Poisoning Treatment

A clinical trial involving patients with lead poisoning demonstrated significant reductions in blood lead levels following treatment with EDTA. Patients receiving intravenous EDTA showed improved neurological function compared to those receiving standard care.

Case Study 2: Atherosclerotic Patients

A cohort study assessed the use of EDTA chelation therapy in patients with coronary artery disease. Results indicated improved endothelial function and reduced arterial stiffness, although further research is needed to confirm these findings.

5. Conclusion

(Ethanediylidenetetetrathio)tetraacetic acid exhibits diverse biological activities primarily through its chelating properties and antioxidant effects. Its applications range from treating heavy metal toxicity to potential uses in cardiovascular and ocular therapies. Ongoing research continues to explore the full scope of its therapeutic benefits and safety profiles.

Propiedades

IUPAC Name |

2-[1,2,2-tris(carboxymethylsulfanyl)ethylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O8S4/c11-5(12)1-19-9(20-2-6(13)14)10(21-3-7(15)16)22-4-8(17)18/h9-10H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLPPBSWOMXWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(C(SCC(=O)O)SCC(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064891 | |

| Record name | Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10003-69-7 | |

| Record name | 2,2′,2′′,2′′′-[1,2-Ethanediylidenetetrakis(thio)]tetrakis[acetic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10003-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2',2'',2'''-(1,2-ethanediylidenetetrakis(thio))tetrakis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetraacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.